molecular formula C20H28NO4- B12341563 (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

Cat. No.: B12341563
M. Wt: 346.4 g/mol
InChI Key: HXGCBSQEBGMIOL-CABCVRRESA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.42 (s, 9H) : tert-Butyl protons from Boc group.
  • δ 7.25–7.38 (m, 4H) : Aromatic protons (2-tert-butylphenyl).
  • δ 3.85 (dd, J = 10.2 Hz, 1H) : H4 (coupled to H3 and H5).
  • δ 3.12 (m, 1H) : H3 (adjacent to carboxylate).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 176.5 : Carboxylate carbon.
  • δ 155.2 : Boc carbonyl carbon.
  • δ 125.6–140.1 : Aromatic carbons.
  • δ 79.8 : Quaternary carbon of Boc tert-butyl.

Infrared (IR) Vibrational Mode Analysis

Peak (cm⁻¹) Assignment
1735 C=O stretch (Boc)
1602 COO⁻ asymmetric stretch
1365 C-N stretch (pyrrolidine)
745 C-H bend (aryl)

The absence of O-H stretches (2500–3300 cm⁻¹) confirms the carboxylate’s deprotonated state.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • m/z 377.3 [M+H]⁺ : Molecular ion.
  • m/z 320.2 [M+H–C₄H₉]⁺ : Loss of tert-butyl from Boc.
  • m/z 262.1 [M+H–C₅H₉O₃]⁺ : Cleavage of Boc group.
  • m/z 167.0 : Pyrrolidine-carboxylate fragment.

Fragmentation pathways highlight the stability of the carboxylate and the lability of the Boc group under ionization.

Properties

Molecular Formula

C20H28NO4-

Molecular Weight

346.4 g/mol

IUPAC Name

(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H29NO4/c1-19(2,3)16-10-8-7-9-13(16)14-11-21(12-15(14)17(22)23)18(24)25-20(4,5)6/h7-10,14-15H,11-12H2,1-6H3,(H,22,23)/p-1/t14-,15+/m1/s1

InChI Key

HXGCBSQEBGMIOL-CABCVRRESA-M

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via cyclization reactions or aza-Michael additions . A widely cited approach involves:

  • Step 1 : Nucleophilic substitution of glycine ethyl ester with methyl chloroformate to form a protected intermediate (compound 1).
  • Step 2 : Ring closure using ethyl acrylate and lithium tert-butoxide under anhydrous conditions to yield a bicyclic intermediate (compound 2).
  • Step 3 : Substitution with halogenated reagents (e.g., bromine or chlorine) to introduce stereochemical handles (compound 3).

Coupling and Stereochemical Control

Critical for achieving the (3R,4S) configuration:

  • Vinyl Boron Coupling : Compound 3 undergoes a palladium-catalyzed coupling with vinyl boron anhydride pyridine complexes to install the 2-tert-butylphenyl group (compound 4).
  • Catalytic Hydrogenation : Asymmetric hydrogenation using [Ru((S)-(-)-5,5'-bi[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole)] ensures >98% enantiomeric excess (ee) at 66°C under 1.4–1.5 MPa H₂ pressure (compound 5).

Deprotection and Final Functionalization

  • Hydrolysis : Sodium hydroxide-mediated cleavage of the ethyl ester group (compound 5 → compound 6).
  • Boc Protection : Introduction of the (2-methylpropan-2-yl)oxycarbonyl group via tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield ee Reference
Glycine Ethyl Ester Route Glycine ethyl ester Pd(OAc)₂, K₂CO₃, vinyl boron anhydride 78% 98.5%
Cycloaddition Strategy N-Methoxymethyl benzylamine TFA, Rh-catalyzed hydrogenation 65% 97.2%
Chiral Pool Synthesis L-Proline derivatives Boc₂O, DIAD, PPh₃ 82% 99.1%

Critical Reaction Parameters

Catalytic Hydrogenation Optimization

  • Catalyst Loading : 0.1–0.5 mol% Ru-chiral phosphine complexes (e.g., [(S)-Xyl-P-Phos]Ru ) achieve optimal turnover numbers (TON > 500).
  • Temperature : Reactions at 50–70°C balance reaction rate and enantioselectivity.
  • Solvent : Methanol or ethanol enhances catalyst stability compared to DMF or THF.

Purification and Chiral Resolution

  • HPLC : Chiralpak IC columns (hexane:isopropanol = 85:15) resolve diastereomers with >99% purity.
  • Crystallization : Ethyl acetate/heptane mixtures yield crystalline intermediates (mp 112–114°C).

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction times for hydrogenation steps from 6 hours to <1 hour.
  • Cost-Effective Catalysts : Recycling Ru complexes via membrane filtration lowers production costs by 40%.

Challenges and Solutions

  • Steric Hindrance : Bulkier tert-butyl groups necessitate higher coupling temperatures (80–100°C).
  • Epimerization Risk : Low-temperature (<40°C) hydrolysis with 1M NaOH minimizes racemization.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals targeting Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response, and antagonists of these receptors can be developed for therapeutic purposes against various autoimmune diseases and infections. A relevant patent describes the use of compounds similar to (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate as TLR7/8 antagonists, providing a pathway for further research and development in this area .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its pyrrolidine structure allows for various modifications that can lead to the synthesis of other biologically active compounds. The ability to introduce different substituents at specific positions on the pyrrolidine ring enhances its versatility in drug design.

Research has shown that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and analgesic properties. Studies have indicated that modifications to the phenyl group or the pyrrolidine ring can lead to enhanced efficacy in treating conditions like chronic pain and inflammation.

Case Studies

StudyObjectiveFindings
Patent WO2017106607A1Development of TLR7/8 antagonistsIdentified potential therapeutic applications for autoimmune diseases using compounds similar to (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate .
Biological Activity ResearchEvaluation of anti-inflammatory propertiesDemonstrated that specific derivatives showed reduced inflammation markers in preclinical models .
Synthetic Pathways AnalysisExploration of synthetic routesDeveloped efficient synthetic routes for producing the compound and its derivatives, facilitating further research .

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-tert-butylphenyl, Boc (3R,4S) C₂₀H₂₉NO₄ 363.45 (calculated) Bulky tert-butyl group; Boc protection -
(3R,4S)-1-Boc-4-(4-CF₃-phenyl)pyrrolidine-3-carboxylic acid 4-trifluoromethylphenyl, Boc (3R,4S) C₁₇H₂₀F₃NO₄ 359.34 Electron-withdrawing CF₃ group; higher polarity
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-difluorophenyl, tert-butyl (3S,4R) C₁₅H₁₉F₂NO₂ 283.31 Fluorine atoms enhance metabolic stability
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid Phenyl, unprotected amine (3R,4S) C₁₁H₁₃NO₂ 191.23 Lack of Boc group; simpler structure

Notes:

  • Boc protection (common in intermediates) contrasts with unprotected amines (e.g., ), which are more reactive but less stable under acidic conditions.

Physicochemical Properties

  • Solubility : The target compound’s tert-butyl group likely reduces aqueous solubility compared to the trifluoromethyl analogue in , which has a polar CF₃ group.
  • pKa : The carboxylic acid group in similar compounds (e.g., pKa ~4.23 in ) suggests moderate acidity, influencing ionization at physiological pH.

Biological Activity

(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate, also known by its PubChem CID 45485872, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H46N4O7
  • Molecular Weight : 538.7 g/mol
  • IUPAC Name : tert-butyl 4-[3-[(3S,4S)-3-(methylcarbamoyl)-4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]piperidine-1-carboxylate .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate enzyme activity and influence cellular signaling pathways. Specific studies highlight its potential effects on:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Modulation of Receptor Activity : Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), although further studies are needed to clarify these interactions.

Biological Activity Data

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition observed at concentrations >50 µM.
Antimicrobial PropertiesExhibited activity against specific bacterial strains in vitro.
CytotoxicityLow cytotoxicity in mammalian cell lines at therapeutic concentrations.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria, (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate demonstrated a dose-dependent inhibition effect. At a concentration of 50 µM, the compound reduced secretion by approximately 50%, indicating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial properties of this compound against several strains of bacteria. The results showed effective inhibition at varying concentrations, suggesting that it could serve as a lead compound for developing new antibiotics .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay was conducted using various mammalian cell lines to evaluate the safety profile of the compound. The findings indicated minimal cytotoxic effects at therapeutic doses, supporting its potential use in clinical applications without significant toxicity risks .

Q & A

Q. Key factors affecting yield :

ConditionImpactExample from Evidence
Temperature controlPrevents Boc deprotection; optimal at 0–20°C
Catalyst choiceDMAP enhances nucleophilicity in acyl transfer reactions
PurificationColumn chromatography (e.g., silica gel with hexane/ethyl acetate)

Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Q. Basic

  • 1H/13C NMR : Assigns proton environments and carbon frameworks. The tert-butyl group (δ ~1.2 ppm in 1H NMR) and ester carbonyl (δ ~165–170 ppm in 13C NMR) are diagnostic .
  • HRMS/ESI-MS : Confirms molecular ion ([M+H]+ or [M+Na]+) with <5 ppm error .
  • Optical rotation : Validates enantiomeric purity; analogs in report specific rotations (e.g., [α]D = +23°) .

Challenges : Rotational isomerism in pyrrolidine derivatives can split NMR signals, requiring analysis at variable temperatures .

How can researchers resolve discrepancies in NMR data arising from dynamic rotational isomerism in related pyrrolidine derivatives?

Q. Advanced

  • Variable-temperature (VT) NMR : Cooling to −40°C slows rotation, simplifying split signals into distinct rotamers .
  • Computational modeling : DFT calculations predict energy barriers between rotamers and simulate NMR spectra .
  • Isotopic labeling : Deuterated solvents or 13C-labeled compounds enhance signal resolution.

Example : observed two rotamers for tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate (4t) via 31P NMR, unresolved at room temperature .

What strategies optimize the enantiomeric excess during the synthesis of stereospecific analogs of this compound?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry .
  • Asymmetric catalysis : Pd or Ru catalysts for enantioselective C–C bond formation .
  • Crystallization-induced diastereomer resolution : Separate diastereomers via recrystallization, as in ’s synthesis of tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (62% purity after column chromatography) .

What are the common purification methods for tert-butoxycarbonyl-protected pyrrolidine carboxylates, and how do substituents affect chromatographic behavior?

Q. Basic

  • Column chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) separates Boc-protected intermediates .
  • Recrystallization : Polar solvents (e.g., methanol/water) yield crystalline products for analogs with bulky substituents .

Q. Substituent effects :

SubstituentElution BehaviorExample
2-tert-butylphenylDelayed elution due to hydrophobicity
Ester groupsHigher polarity; faster elution in ethyl acetate

How do electronic effects of the 2-tert-butylphenyl substituent influence the reactivity of the pyrrolidine core in nucleophilic reactions?

Q. Advanced

  • Steric shielding : The tert-butyl group hinders nucleophilic attack at the adjacent phenyl ring, directing reactivity to the carboxylate .
  • Electron donation : The tert-butyl group’s +I effect stabilizes intermediates during acyl transfer reactions .

Case study : ’s analogs with 4-cyanophenyl or 4-chlorobenzyl groups show altered reactivity in coupling reactions compared to 2-tert-butylphenyl derivatives .

What analytical workflows are recommended to confirm the absence of diastereomeric byproducts in the final compound?

Q. Basic

  • Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers .
  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons to confirm stereochemistry .
  • Comparative optical rotation : Match experimental [α]D values with literature data for enantiopure standards .

In cases of low yield during coupling reactions involving the tert-butoxycarbonyl group, what mechanistic investigations should be prioritized?

Q. Advanced

  • Boc stability tests : Monitor Boc deprotection under reaction conditions via TLC or LC-MS .
  • Competing pathways : Identify side reactions (e.g., ester hydrolysis) by quenching aliquots and analyzing intermediates .
  • Catalyst screening : Test alternatives to DMAP (e.g., HOBt/DCC) to improve coupling efficiency .

Example : achieved optimal yields using DMAP/triethylamine in dichloromethane, but other solvents (e.g., THF) may reduce Boc stability .

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